BenchChemオンラインストアへようこそ!

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Fragment-Based Drug Discovery Buchwald–Hartwig Amination C–N Cross-Coupling

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS 1363382-17-5, MFCD22566119) is a heterocyclic small molecule with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol. The compound features a pyrazolo[3,4-c]pyridine fused-ring core bearing a chlorine atom at the C-5 position and an ethyl ester at C-3 (canonical SMILES: CCOC(=O)C1=NNC2=CN=C(C=C21)Cl).

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 1363382-17-5
Cat. No. B2715312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
CAS1363382-17-5
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=CN=C(C=C21)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-5-3-7(10)11-4-6(5)12-13-8/h3-4H,2H2,1H3,(H,12,13)
InChIKeyKXDILJJXOGNWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS 1363382-17-5): Structural Identity and Procurement-Relevant Baseline


Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS 1363382-17-5, MFCD22566119) is a heterocyclic small molecule with a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol [1]. The compound features a pyrazolo[3,4-c]pyridine fused-ring core bearing a chlorine atom at the C-5 position and an ethyl ester at C-3 (canonical SMILES: CCOC(=O)C1=NNC2=CN=C(C=C21)Cl) . The pyrazolo[3,4-c]pyridine scaffold is recognized as a privileged structure in fragment-based drug discovery, structurally resembling purine bases and enabling engagement with a wide variety of biological targets including kinases, phosphodiesterases, and soluble guanylyl cyclase [2]. Commercial sourcing is available from multiple suppliers with purities ranging from 95% to 98+%, with pricing varying significantly by vendor and scale .

Why Generic Substitution Fails for Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate: The C-5 Chloro and C-3 Ester Cannot Be Interchanged


The C-5 chlorine atom in ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate serves as an essential synthetic handle for downstream diversification via Pd-catalyzed Buchwald–Hartwig amination, enabling the site-selective installation of diverse amine fragments at C-5 with yields ranging from 62% to 97% [1]. Replacement with the unsubstituted analog (ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1053656-33-9) eliminates this functionalisation capacity entirely. Substitution with the corresponding bromo analog alters both the N-protection selectivity profile and the cross-coupling reactivity at C-5, changing the balance of N-1 versus N-2 alkylation products in ways that can undermine a specific synthetic route [1]. Furthermore, the C-3 ethyl ester is not interchangeable with the carboxylic acid analog (5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, CAS 1260664-22-9), since the ester provides distinct solubility and permeability properties (cLogP ~2.0) compared to the acid (cLogP ~0.5), as well as an orthogonal functional handle for further transformations [2][3]. The combination of chloro at C-5 and ethyl ester at C-3 creates a precisely tuned intermediate that cannot be replicated by any single commercially available alternative.

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


C-5 Chloro Enables Buchwald–Hartwig Amination with High Yields (62–97%) — Unsubstituted Analogs Cannot Achieve This Transformation

The C-5 chlorine atom in the target compound enables Pd-catalyzed Buchwald–Hartwig amination, a transformation that is not possible with the unsubstituted analog (ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1053656-33-9). Using Pd₂(dba)₃/rac-BINAP/NaOtBu in THF, coupling of the C-5 chloro scaffold with primary, secondary, and aromatic amines generated aminated products in yields of 62–75% [1]. Under optimized conditions with specific N-protection strategies, yields up to 97% were achieved [1]. The unsubstituted analog lacks the requisite C-5 halogen for this Pd-catalyzed cross-coupling reaction, rendering it unsuitable for this critical diversification step.

Fragment-Based Drug Discovery Buchwald–Hartwig Amination C–N Cross-Coupling

Chloro vs. Bromo N-Protection Selectivity Differentials: 92% N-1 vs. 0% N-2 with MsCl/NaH

In a controlled head-to-head comparison within the same experimental series, the chloro scaffold (directly related to the target compound core) exhibited sharply different N-protection selectivity compared to the bromo analog [1]. Mesylation (MsCl, NaH, THF, 0 °C to rt, 2 h) of the chloro scaffold provided the N-1 protected product in 92% yield with no detectable N-2 isomer formation (0%) [1]. In contrast, THP protection of the bromo scaffold under DHP/pTsOH conditions gave divergent outcomes: short reaction times (2 h) favored the N-2 isomer (N-1: 6%, N-2: 75%), while extended times (22 h) shifted selectivity to the N-1 product (N-1: 82%, N-2: 0%) [1]. This demonstrates that the chloro analog enables near-quantitative N-1 selectivity under conditions where the bromo analog cannot achieve comparable selectivity without extended reaction times.

Regioselective N-Protection Mesylation Synthetic Route Optimization

C-3 Ester Functionality Provides a Distinct cLogP Advantage (2.0) vs. Free Carboxylic Acid (cLogP ~0.5) for CNS Penetration Potential

The ethyl ester at C-3 in the target compound confers a calculated partition coefficient (XLogP3-AA) of 2.0 [1], placing the compound within the favorable lipophilicity range for CNS drug-like properties. In contrast, the close analog 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS 1260664-22-9), which bears a free carboxylic acid at C-3, exhibits a predicted cLogP of ~0.5 — substantially lower and outside the typical CNS drug-like window (cLogP 2–5) . This 1.5 log unit difference in lipophilicity reflects a ~30-fold difference in predicted octanol-water partition coefficient, which has practical implications for blood-brain barrier permeability, passive membrane diffusion, and formulation strategy [2].

Drug-Likeness Lipophilicity CNS Drug Discovery

C-3 Borylation / Suzuki–Miyaura Cross-Coupling with Moderate-to-Good Yields (31–60%) Provides a Validated Diversification Vector

The C-3 position of the pyrazolo[3,4-c]pyridine scaffold (analogous to the target compound's C-3 carboxylate) has been demonstrated to undergo efficient iridium-catalyzed C–H borylation followed by in situ Suzuki–Miyaura cross-coupling with (hetero)aryl boronic acids [1]. Under standard conditions (Cs₂CO₃, Pd(dppf)Cl₂, DMAc), C-3 arylation proceeded with yields of 47–60% [1]. For more challenging substrates prone to protodeborylation, addition of a CuCl additive enabled C-3 functionalised products in moderate to good overall yields (31–48%) [1]. The C-3 ethyl ester serves as a stable protecting group during this transformation and can be subsequently hydrolyzed to the carboxylic acid for further derivatization or bioisosteric replacement, offering a synthetic advantage over building blocks lacking this orthogonal functionality.

C–H Borylation Suzuki–Miyaura Cross-Coupling Hit-to-Lead Optimization

Enabling Intermediate for Kinase-Focused Libraries: GSK-3α/β and CLK1 Inhibitory Activity of Elaborated Analogs

Pyrazolo[3,4-c]pyridine derivatives elaborated from scaffolds analogous to the target compound have demonstrated confirmed kinase inhibitory activity. In a systematic study, a series of substituted pyrazolo[3,4-c]pyridines bearing various 1,3,5 or 1,3,7 substitution patterns exhibited inhibitory activity against glycogen synthase kinase 3 (GSK-3)α/β, cdc2-like kinase 1 (CLK1), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. The study demonstrated remarkable structure-activity relationships and good selectivity profiles without cytotoxicity [1]. Molecular simulations revealed the importance of N1-H presence and the absence of bulky 7-substituents for kinase binding [1]. While the target compound itself is a synthetic intermediate, elaborated derivatives have been reported with IC₅₀ values in the range of 0.87–4.3 μM against cancer cell lines for 3-phenylpyrazolo[3,4-c]pyridine derivatives [2] and 3.0–16.0 μM for 3-(3-fluorophenyl) variants [3].

Kinase Inhibition GSK-3 CLK1 Neurodegenerative Disease

Commercially Available at 95–98+% Purity with Defined Pricing Structures Across Multiple Suppliers

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is commercially available from multiple reputable suppliers with documented purity levels and pricing. Fluorochem supplies the compound at 95.0% purity ; AChemBlock offers 97% purity with pricing of $405/250 mg, $1,215/1 g, and $3,645/5 g ; Aladdin Scientific lists ≥97% purity with pricing of $157.90/100 mg, $251.90/250 mg, and $3,151.90/5 g ; and Leyan supplies at 98+% purity . In contrast, the closest bromo analog (ethyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate) does not appear in the catalogs of any major supplier as of the search date, indicating limited or no commercial availability . The 5-methyl analog is also of limited commercial availability. This supply chain maturity reduces procurement risk for the chloro-ester building block.

Chemical Procurement Building Block Sourcing Supply Chain Reliability

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate: High-Impact Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery: Kinase-Focused Library Generation via Sequential C-5 and C-3 Diversification

In fragment-based drug discovery campaigns targeting the ATP-binding pocket of kinases (GSK-3α/β, CLK1, DYRK1A), this compound serves as an ideal multi-vector scaffold. The C-5 chlorine atom enables Buchwald–Hartwig amination to install amine diversity elements with demonstrated yields of 62–97% [1], while C-3 borylation followed by Suzuki–Miyaura cross-coupling introduces (hetero)aryl groups with yields of 31–60% [1]. This sequential orthogonal functionalisation can generate a library of 3,5-disubstituted pyrazolo[3,4-c]pyridines for kinase selectivity profiling, leveraging the confirmed kinase inhibitory activity of elaborated analogs reported by Sklepari et al. (2017) [2].

CNS-Penetrant Lead Optimization: Ester Prodrug Strategy for Blood-Brain Barrier Permeability

For neurodegenerative disease programs targeting kinases implicated in Alzheimer's disease (GSK-3, CLK1, DYRK1A), the ethyl ester functionality provides a cLogP of 2.0 [3], falling within the CNS drug-like window. The ester can be retained to enhance passive BBB permeability through transient masking of the carboxylic acid, then hydrolyzed in vivo to the active acid form. This strategy eliminates the need for a separate esterification step during lead optimization and provides a direct entry point into CNS-focused SAR exploration based on the validated pyrazolo[3,4-c]pyridine kinase inhibitor chemotype [2].

Multi-Step Medicinal Chemistry Synthesis: N-1 Selective Protection for Regiocontrolled Derivatization

In synthetic routes requiring regioselective N-1 protection prior to C-5 or C-3 functionalisation, the chloro scaffold offers a unique advantage: mesylation with MsCl/NaH provides exclusive N-1 protection in 92% yield with no competing N-2 isomer formation [1]. This simplifies chromatographic purification and reduces the atom economy losses associated with isomeric mixtures. In contrast, the bromo scaffold requires longer reaction times or different conditions to achieve comparable selectivity, complicating multi-step syntheses [1]. For medicinal chemistry teams pursuing 1,3,5-trisubstituted pyrazolo[3,4-c]pyridines, this selectivity differential can significantly impact overall synthetic efficiency and route scalability.

Multi-Supplier Sourcing for Academic and Industrial Procurement: Reduced Supply Chain Risk

With at least four verified commercial suppliers offering the compound at purities ranging from 95% to 98+% and at multiple scales (100 mg to 5 g) , this building block presents low procurement risk compared to its bromo and methyl analogs, which have limited or no commercial availability. The competitive pricing across suppliers (e.g., $157.90 for 100 mg at Aladdin vs. $405 for 250 mg at AChemBlock for different scales) also enables cost-effective sourcing strategies. For academic labs initiating fragment-based screening campaigns and for industrial teams requiring reliable resupply for multi-round SAR, this supply maturity is a practical differentiator.

Quote Request

Request a Quote for Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.